N,N'-Bis(2-chloroethyl)oxamide

概要

説明

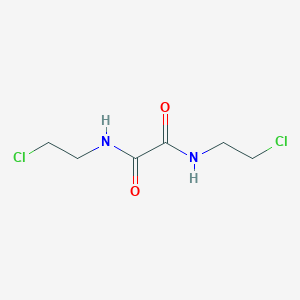

N,N’-Bis(2-chloroethyl)oxamide is a heterocyclic organic compound with the molecular formula C6H10Cl2N2O2 and a molecular weight of 213.06 g/mol . This compound is characterized by the presence of two 2-chloroethyl groups attached to an oxamide core. It is primarily used in biochemical research and has applications in various scientific fields .

準備方法

Synthetic Routes and Reaction Conditions: N,N’-Bis(2-chloroethyl)oxamide can be synthesized through the reaction of oxalyl chloride with 2-chloroethylamine. The reaction typically involves the following steps:

Preparation of Oxalyl Chloride: Oxalyl chloride is prepared by reacting oxalic acid with thionyl chloride.

Reaction with 2-Chloroethylamine: The oxalyl chloride is then reacted with 2-chloroethylamine in the presence of a base such as triethylamine to form N,N’-Bis(2-chloroethyl)oxamide.

Industrial Production Methods: Industrial production of N,N’-Bis(2-chloroethyl)oxamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

化学反応の分析

Types of Reactions: N,N’-Bis(2-chloroethyl)oxamide undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form oxamide and 2-chloroethanol.

Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.

Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the compound.

Oxidation and Reduction: Strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.

Major Products Formed:

Substitution Reactions: Products include substituted oxamides with various functional groups replacing the chloroethyl groups.

Hydrolysis: The major products are oxamide and 2-chloroethanol.

Oxidation and Reduction: Depending on the conditions, various oxidized or reduced derivatives of the compound can be formed.

科学的研究の応用

N,N’-Bis(2-chloroethyl)oxamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is used in biochemical studies to investigate the effects of chloroethyl groups on biological systems.

Medicine: Research into potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

作用機序

The mechanism of action of N,N’-Bis(2-chloroethyl)oxamide involves the interaction of its chloroethyl groups with nucleophilic sites in biological molecules. The compound can form covalent bonds with nucleophiles such as amino acids, proteins, and nucleic acids, leading to modifications in their structure and function. This interaction can affect various molecular targets and pathways, including enzyme activity and DNA replication .

類似化合物との比較

N,N’-Bis(2-hydroxyethyl)oxamide: Similar structure but with hydroxyethyl groups instead of chloroethyl groups.

N,N’-Bis(2-chloroethyl)urea: Contains a urea core instead of an oxamide core.

N,N’-Bis(2-chloroethyl)carbamate: Contains a carbamate core instead of an oxamide core.

Uniqueness: N,N’-Bis(2-chloroethyl)oxamide is unique due to its specific combination of chloroethyl groups and oxamide core, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in research applications where specific interactions with biological molecules are required .

生物活性

N,N'-Bis(2-chloroethyl)oxamide, a synthetic organic compound with the molecular formula CHClNO, is recognized for its significant biological activity, particularly in the field of medicinal chemistry. This compound is characterized by its oxamide structure, which features two chloroethyl groups that contribute to its reactivity and potential therapeutic applications.

This compound acts primarily as an alkylating agent , meaning it can form covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and other cellular components. This interaction can lead to modifications that disrupt normal cellular processes, including:

- Inhibition of DNA replication : The chloroethyl groups can alkylate DNA bases, leading to cross-linking and the formation of DNA adducts that hinder replication and transcription.

- Alteration of protein function : By modifying amino acid residues within proteins, the compound can affect enzyme activity and signal transduction pathways.

The mechanism of action involves the nucleophilic attack by biological macromolecules on the electrophilic chloroethyl groups, resulting in covalent modifications that can trigger cytotoxic effects in cells, particularly in cancerous tissues .

Biological Activity and Applications

Research has demonstrated that this compound exhibits notable anticancer properties . It has been studied across various cancer cell lines, showing potential as an inhibitor of tumor growth. The following are key findings from recent studies:

- Cytotoxicity : Studies indicate that this compound induces cytotoxic effects in several cancer cell lines through its alkylating action .

- Mechanistic Insights : Interaction studies using techniques like nuclear magnetic resonance (NMR) and mass spectrometry have elucidated its binding affinities with biomolecules, providing insights into how it influences cellular signaling pathways related to cancer progression .

- Therapeutic Potential : Its ability to disrupt essential cellular processes positions this compound as a candidate for further development in cancer therapy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and biological activities of related compounds:

| Compound Name | Chemical Formula | Key Features | Biological Activity |

|---|---|---|---|

| N,N'-Bis(2-chloroethyl)urea | CHClNO | Similar reactivity; used in agricultural chemistry | Moderate cytotoxic effects |

| N,N'-Bis(3-chloropropyl)oxalamide | CHClNO | Exhibits similar biological activity; longer alkyl chain | Significant anticancer properties |

| N,N'-Diethyl oxalamide | CHNO | Less reactive; primarily used as a solvent | Minimal biological activity |

| N,N'-Bis(4-methylbenzyl)oxalamide | CHNO | Enhanced stability; explored for polymer applications | Limited anticancer activity |

Case Studies

- Study on Cytotoxic Effects : A study published in a peer-reviewed journal assessed the cytotoxic effects of this compound on human leukemia cells. The results demonstrated a significant decrease in cell viability at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent .

- Mechanistic Study : Another research investigation utilized mass spectrometry to track the formation of DNA adducts upon treatment with this compound. The study concluded that the compound effectively alkylates guanine residues in DNA, leading to increased apoptosis in treated cells .

特性

IUPAC Name |

N,N'-bis(2-chloroethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl2N2O2/c7-1-3-9-5(11)6(12)10-4-2-8/h1-4H2,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAULJMMFLVLHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)NC(=O)C(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292568 | |

| Record name | N,N'-Bis(2-chloroethyl)oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16813-43-7 | |

| Record name | 16813-43-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Bis(2-chloroethyl)oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。